2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Beschreibung

2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a tetrahydropyrimidine derivative featuring a propan-2-yloxy substituent at position 5 and a carboxylic acid group at position 2. Carboxylic acid derivatives in the 1,4,5,6-tetrahydropyrimidine series are recognized as enzyme inhibitors with antimicrobial and anti-inflammatory properties, highlighting their relevance in drug discovery .

Eigenschaften

Molekularformel |

C8H10N2O5 |

|---|---|

Molekulargewicht |

214.18 g/mol |

IUPAC-Name |

2,4-dioxo-5-propan-2-yloxy-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C8H10N2O5/c1-3(2)15-5-4(7(12)13)9-8(14)10-6(5)11/h3H,1-2H3,(H,12,13)(H2,9,10,11,14) |

InChI-Schlüssel |

GZYTUZPPKNAPHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(NC(=O)NC1=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the pyrimidine ring with isopropyl alcohol in the presence of a suitable base.

Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the dioxo groups and the carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, alcohols in the presence of a base.

Major Products

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with hydroxyl groups replacing the dioxo groups.

Substituted Derivatives: Compounds with different alkoxy groups replacing the propan-2-yloxy group.

Wissenschaftliche Forschungsanwendungen

2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its structural similarity to biological pyrimidines.

Wirkmechanismus

The mechanism of action of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by mimicking the natural substrates or binding to the active site.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

Key Observations :

Modifications in the Heterocyclic Framework

Key Observations :

Functional Group Additions

Key Observations :

- Aromatic substituents (e.g., trifluoromethoxy-phenyl, phenylethyl) enhance interactions with hydrophobic enzyme pockets, as seen in complexes with dihydroorotate dehydrogenase .

- Fluorinated groups improve metabolic stability and bioavailability .

Structural and Pharmacological Insights

- Hydrogen Bonding: Crystal structures of analogues (e.g., methyl 2-(2-{[(benzyloxy)carbonyl]-amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate) reveal stabilization via O–H···O hydrogen bonds, suggesting similar stability in the target compound .

- Enzyme Inhibition : The target compound’s propan-2-yloxy group may mimic natural substrates in enzyme active sites, as observed in related pyrimidine-based inhibitors .

- Antimicrobial Activity : Substituents like piperidinylmethyl or pyrrolidinylmethyl could broaden the antimicrobial spectrum by altering membrane penetration .

Biologische Aktivität

2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

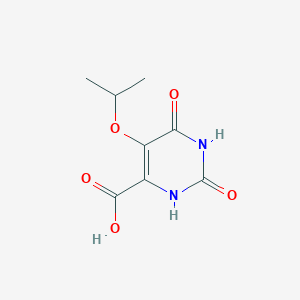

Chemical Structure

The compound has the following structural formula:

This structure features a tetrahydropyrimidine ring with two carbonyl groups and a carboxylic acid moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The 2,6-dioxo group is believed to enhance the interaction with microbial enzymes, leading to increased antimicrobial efficacy .

Anticancer Properties

Preliminary studies suggest that 2,6-dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cancer metabolism. For example, it may act as an inhibitor of fatty acid synthase (FASN), a target in cancer therapy due to its role in lipid metabolism in tumor cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives, including those similar to 2,6-dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the strain tested .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed against human breast cancer (MCF-7) and glioblastoma (U87) cell lines. The compound exhibited IC50 values of 20 µM for MCF-7 and 15 µM for U87 cells after 48 hours of treatment. Morphological changes consistent with apoptosis were observed under microscopy .

Apoptosis Induction

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.

- Caspase Activation : The compound activates caspases that are crucial for the apoptotic pathway.

Enzyme Interaction

The dicarbonyl functionality is believed to interact with key enzymes in metabolic pathways, disrupting normal cellular functions in cancer cells.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrimidine derivatives are often prepared using Biginelli-like reactions, where aldehydes, urea/thiourea, and β-ketoesters undergo cyclocondensation. The propan-2-yloxy group may be introduced via nucleophilic substitution or esterification of a precursor hydroxyl group. Post-synthetic modifications, such as selective oxidation, may refine functionality .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, in similar pyrimidine derivatives, ¹H NMR can confirm substituent positions (e.g., coupling constants for vicinal protons), while HRMS validates molecular weight. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on structurally related pyrimidines (e.g., ), wear PPE (gloves, lab coat, goggles), avoid inhalation of dust/aerosols, and use fume hoods. Emergency measures include rinsing eyes with water for 15 minutes and consulting safety data sheets for specific hazards (e.g., skin irritation, acute toxicity) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed during synthesis?

- Methodological Answer : Regioselectivity in pyrimidine derivatives often depends on electronic and steric factors. For example, in , substituents like sulfanyl groups direct reactivity via electron-withdrawing effects. Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., tert-butyl esters) may block undesired positions .

Q. What analytical techniques resolve spectral overlaps in complex pyrimidine derivatives?

- Methodological Answer : 2D NMR techniques (COSY, HSQC, HMBC) distinguish overlapping signals. For instance, HMBC correlations between carbonyl carbons and adjacent protons clarify connectivity in tetrahydropyrimidine rings. High-field instruments (≥400 MHz) enhance resolution, and deuterated solvents reduce interference .

Q. How do structural modifications (e.g., propan-2-yloxy vs. methoxy) impact biological activity?

- Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) assays. For example, bulkier alkoxy groups (e.g., propan-2-yloxy) may enhance lipophilicity and membrane permeability compared to methoxy. In vitro antibacterial assays (e.g., MIC determination) and molecular docking against target enzymes (e.g., dihydrofolate reductase) validate hypotheses .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalysts). For example, achieved high yields (83–96%) using microwave-assisted synthesis to accelerate kinetics. Chromatographic purification (e.g., flash column chromatography) removes byproducts, while real-time monitoring (TLC/HPLC) ensures intermediate quality .

Q. How can contradictory solubility data in literature be reconciled?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or solvent purity. Use standardized protocols (e.g., shake-flask method) with HPLC-validated buffers. For hydrophilic derivatives (e.g., carboxylic acid forms), pH adjustment (e.g., sodium salt formation) enhances aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.